

Application Note: In Silico Prediction of Enalapril Maleate's ADME-Tox Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enalapril Maleate	
Cat. No.:	B1663524	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat. Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is critical in the early stages of drug discovery to minimize the risk of late-stage failures. In silico, or computational, methods provide a rapid and cost-effective approach to predict these properties, helping to prioritize and optimize lead compounds.

This application note provides a summary of in silico predicted ADME-Tox properties for enalapril and its active metabolite, enalaprilat, and a detailed protocol for performing such predictions using publicly available web-based tools.

Predicted Physicochemical and ADME Properties

In silico tools like SwissADME can predict key physicochemical properties and ADME parameters that govern a compound's pharmacokinetic behavior. The following tables summarize the predicted properties for enalapril's active metabolite, enalaprilat.

Table 1: Predicted Physicochemical Properties of Enalaprilat

Parameter	Predicted Value	In Silico Tool	Reference
Molecular Weight	348.39 g/mol	SwissADME	
Lipophilicity (XlogP3)	-0.74	SwissADME	
Water Solubility (ESOL Log S)	-1.12	SwissADME	

| Total Polar Surface Area (TPSA) | 106.94 Å² | SwissADME | |

Table 2: Predicted ADME Properties of Enalaprilat

Parameter	Prediction	In Silico Tool	Reference
P-glycoprotein (P-gp) Substrate	Probable	SwissADME	
CYP1A2 Inhibitor	Predicted	SwissADME	
CYP2C19 Inhibitor	Predicted	SwissADME	
CYP2C9 Inhibitor	Predicted	SwissADME	
CYP3A4 Inhibitor	Predicted	SwissADME	

| Drug-Likeness Score | 1.39 | Molsoft | |

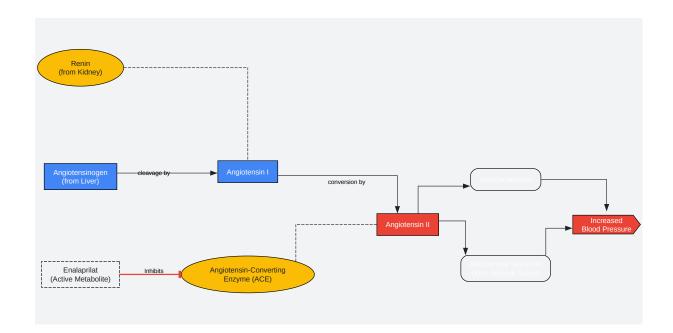
Note: The predictions suggest that enalaprilat may be subject to efflux by P-glycoprotein and could potentially inhibit several key cytochrome P450 enzymes, indicating a potential for drugdrug interactions.

Predicted Toxicity Profile

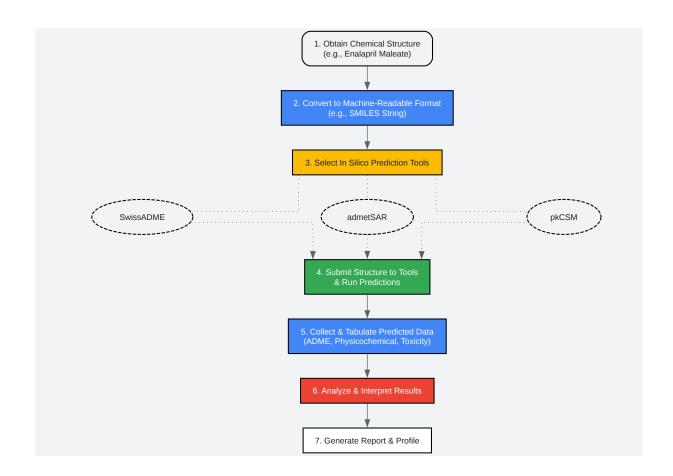
Toxicity is a major cause of drug attrition. In silico platforms like admetSAR can predict various toxicity endpoints based on a compound's structure.

Table 3: Predicted Toxicity Endpoints for Enalaprilat

Toxicity Endpoint	Prediction	Probability	In Silico Tool	Reference
Ames Mutagenicity	Negative	0.69	admetSAR	
Carcinogenicity	Negative	0.3733	admetSAR	
Hepatotoxicity	Positive	0.25	admetSAR	
Nephrotoxicity	Negative	0.56	admetSAR	
Respiratory Toxicity	Negative	0.66	admetSAR	
Acute Oral Toxicity	Category III	1.49 (LD ₅₀ , mol/kg)	admetSAR	
Eye Corrosion	Negative	0.4700	admetSAR	


| Eye Irritation | Negative | 0.034 | admetSAR | |

Note: While most toxicity predictions are negative, the model predicts a potential for hepatotoxicity. The acute oral toxicity is predicted to be in Category III, indicating slight toxicity.


Visualized Pathways and Workflows Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril exerts its therapeutic effect by modulating the RAAS pathway. The diagram below illustrates the cascade and the point of inhibition by enalapril's active metabolite, enalaprilat.

Click to download full resolution via product page

 To cite this document: BenchChem. [Application Note: In Silico Prediction of Enalapril Maleate's ADME-Tox Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663524#in-silico-prediction-of-enalapril-maleate-s-adme-tox-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com